molecular formula C12H22O11 B1459720 [Ul-13C12]sucrose CAS No. 41055-68-9

[Ul-13C12]sucrose

Cat. No.: B1459720
CAS No.: 41055-68-9
M. Wt: 354.21 g/mol
InChI Key: NMXLJRHBJVMYPD-NQEONGJVSA-N
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Description

Rationale for Utilizing [Ul-13C12]sucrose as a Research Tracer

[Ul-¹³C₁₂]sucrose, or uniformly labeled ¹³C sucrose (B13894), is a sucrose molecule where all twelve carbon atoms are the ¹³C isotope. scbt.comomicronbio.com Its use as a research tracer is predicated on the central role of sucrose in the biosphere. Sucrose is the primary product of photosynthesis in many plants and serves as the main form of carbon transport from source tissues (like leaves) to sink tissues (like roots, fruits, and stems). nih.govfrontiersin.org This makes [Ul-¹³C₁₂]sucrose an ideal tracer for studying carbon allocation, transport, and metabolism in plants. nih.govfrontiersin.org

In human and animal studies, sucrose is a common dietary sugar. The enzyme sucrase-isomaltase, located in the small intestine, hydrolyzes sucrose into its constituent monosaccharides, glucose and fructose (B13574), which are then absorbed. nih.gov Therefore, administering [Ul-¹³C₁₂]sucrose allows researchers to non-invasively study gut function, specifically the activity of sucrase and the subsequent absorption and metabolism of these sugars. nih.govbmj.com The appearance of ¹³CO₂ in expired breath after ingestion of ¹³C-labeled sucrose provides a quantitative measure of its digestion and oxidation. nih.govbmj.com

The uniform labeling of all carbon atoms in [Ul-¹³C₁₂]sucrose provides a distinct mass shift (M+12), making it easily detectable and distinguishable from unlabeled sucrose by mass spectrometry. sigmaaldrich.comsigmaaldrich.com This high level of enrichment ensures that the signal from the tracer is significantly above the natural abundance background of ¹³C, improving the sensitivity and accuracy of measurements. humankinetics.com

Table 1: Selected Research Applications of [Ul-¹³C₁₂]sucrose

Research Area Organism/System Objective Key Finding Reference(s)
Plant Metabolism Camelina sativa (oilseed crop) To map metabolic fluxes in photosynthesizing source leaves. Used as an internal standard for absolute quantification of metabolites to determine rates of starch and sucrose synthesis. nih.govoup.com
Food Chemistry Coffee Beans To investigate the role of sucrose in the generation of α-diketones during roasting. Spiking experiments with [Ul-¹³C₁₂]sucrose helped elucidate the reaction pathways and intermediates. imreblank.ch
Human Gut Function Healthy Adults To develop and validate a ¹³C-sucrose breath test for diagnosing disorders related to sucrase-isomaltase activity. Crossover studies with differently labeled sucrose tracers, including [Ul-¹³C₁₂]sucrose, helped characterize sucrose metabolism dynamics. nih.govbmj.com

Historical Context and Evolution of this compound Applications

The use of tracers to understand sucrose transport and metabolism has a long history. Early experiments, particularly in plant physiology, relied on radioactive isotopes, most notably carbon-14 (B1195169) (¹⁴C). savemyexams.com Scientists would supply plants with ¹⁴CO₂, which would then be incorporated into sucrose through photosynthesis. The movement of this radioactive sucrose could then be tracked throughout the plant, providing foundational evidence for the mechanisms of phloem transport, known as the mass flow hypothesis. savemyexams.com

While groundbreaking, the use of radioactive tracers like ¹⁴C has inherent limitations, especially concerning safety in human studies and environmental applications. humankinetics.com This led to the increasing adoption of stable isotopes in metabolic research. The concept of using naturally ¹³C-enriched glucose for metabolic studies in humans was explored as early as the 1970s. diabetesjournals.orgnih.gov It was observed that glucose from C4 plants (like maize and sugar cane) has a naturally higher ¹³C/¹²C ratio than that found in expired human breath, allowing it to be used as a tracer. diabetesjournals.orgnih.gov

This principle was extended to sucrose, with early ¹³C-sucrose breath tests using naturally enriched sucrose from C4 plants. bmj.com However, these tests required large doses to generate a detectable signal above the background ¹³C levels, which could be influenced by diet. bmj.com

The development and commercial availability of highly enriched, synthetically produced stable isotope-labeled compounds, such as [Ul-¹³C₁₂]sucrose, marked a significant evolution. omicronbio.comsigmaaldrich.com These highly enriched tracers overcome the limitations of naturally labeled compounds by providing a much stronger and clearer signal, requiring smaller amounts of the tracer and eliminating the confounding effects of dietary background ¹³C. bmj.comhumankinetics.com This has enabled more precise and sensitive studies of sucrose metabolism in diverse fields, from clinical diagnostics of gut disorders to detailed analyses of metabolic pathways in food science and plant biology. nih.govnih.govimreblank.ch

Table 2: Evolution of Sucrose Tracers in Research

Tracer Type Isotope Key Characteristics Primary Application Era Limitations
Radioactive Sucrose ¹⁴C Radioactive, emits beta particles. Mid-20th Century Safety concerns (radioactivity), not suitable for human studies.
Naturally Enriched ¹³C-Sucrose ¹³C Slightly higher ¹³C/¹²C ratio (from C4 plants). Late 20th Century Low signal-to-noise, requires large doses, dietary background can interfere.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy](2,3,4,5,6-13C5)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXLJRHBJVMYPD-NQEONGJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@@H](O1)O[13CH2][13C@@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodological Frameworks Employing Ul 13c12 Sucrose

Analytical Techniques for [Ul-13C12]sucrose Quantification and Isotopic Analysis

The accurate measurement of this compound and its isotopic enrichment is paramount for its application in metabolic research and permeability studies. To this end, a suite of sophisticated analytical techniques has been developed and optimized.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry stands as the cornerstone for the analysis of this compound, providing the sensitivity and specificity required to distinguish it from its naturally occurring, unlabeled counterpart.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantification of this compound in various biological samples. nih.govnih.gov This method offers high selectivity and sensitivity, enabling the measurement of low concentrations of the labeled sucrose (B13894). nih.gov

The development of robust LC-MS/MS methods for this compound requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. chapman.edunih.gov A critical aspect of method development is the validation of the assay in the specific biological matrix of interest, such as plasma, blood, or brain homogenate. nih.govchapman.edu

Validation typically involves assessing the linearity, accuracy, precision, and the lower limit of quantitation (LLOQ) of the method. nih.govchapman.edu For instance, a sensitive and reproducible UPLC-MS/MS method was developed and validated for the analysis of this compound in rat plasma, blood, and brain. chapman.edu In this study, protein precipitation with acetonitrile (B52724) was used to extract the analyte and the internal standard, [UL-¹³C₆(fru)]sucrose, from the biological matrices. chapman.edunih.gov The recovery of this compound was found to be nearly quantitative (90-106%) across all three matrices. nih.govchapman.edu The method demonstrated linearity over the concentration ranges of 10–1000 ng/mL for diluted blood and plasma and 1–200 ng/mL for brain homogenate, with a correlation coefficient (r²) of ≥ 0.99. nih.govchapman.edu The LLOQ for the assay was determined to be 0.5 pg injected on the column. nih.govchapman.edu

A similar UPLC-MS/MS method was also validated for the simultaneous analysis of [¹³C₁₂]sucrose and [¹³C₆]sucrose in mouse plasma and brain samples, using [²H₂]sucrose as an internal standard. nih.gov This dual-analyte method was linear in the concentration ranges of 10 to 1000 ng/mL for both analytes in plasma, 2 to 400 ng/g for [¹³C₁₂]sucrose in the brain, and 10 to 400 ng/g for [¹³C₆]sucrose in the brain. nih.gov

LC-MS/MS Method Validation Parameters for this compound

ParameterMatrixConcentration RangeLinearity (r²)LLOQReference
LinearityDiluted Blood & Plasma (Rat)10–1000 ng/mL≥ 0.99- chapman.edu
LinearityBrain Homogenate (Rat)1–200 ng/mL≥ 0.99- chapman.edu
Lower Limit of QuantitationOn-column--0.5 pg chapman.edu
LinearityPlasma (Mouse)10–1000 ng/mL≥ 0.99- nih.gov
LinearityBrain (Mouse)2–400 ng/g≥ 0.99- nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying specific compounds. chapman.eduresearchgate.net In the context of this compound analysis, MRM optimization is crucial for achieving the best possible signal-to-noise ratio. chapman.edu This involves selecting the optimal precursor-to-product ion transitions for both the analyte and the internal standard.

For this compound, mass spectrometry is often conducted in negative ionization mode. chapman.edunih.gov The precursor ion for this compound is typically the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 353. chapman.edunih.gov Through continuous scanning, the most robust product ions have been identified. While several product ions can be generated, the transition of 353 → 92 m/z has been selected for LC-MS/MS analysis due to providing the best signal-to-noise ratio. chapman.edu For the internal standard, [UL-¹³C₆(fru)]sucrose, the selected MRM transition is 347 → 89 m/z. chapman.edunih.gov

Optimized MRM Transitions for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound35392Negative chapman.edunih.gov
[UL-¹³C₆(fru)]sucrose (Internal Standard)34789Negative chapman.edunih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios. researchgate.neteconomie.gouv.fr It is the method of choice for determining the ¹³C/¹²C ratio in a sample, which is essential for isotopic tracer studies. The results are typically expressed in the delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (V-PDB) international standard. economie.gouv.fr

The coupling of High-Performance Liquid Chromatography with Isotope Ratio Mass Spectrometry (LC-IRMS) allows for the compound-specific analysis of carbon isotope ratios in complex mixtures. economie.gouv.frnih.gov This technique involves separating the compounds of interest using HPLC, followed by their conversion to CO₂ gas through a chemical oxidation interface before entering the IRMS. economie.gouv.froiv.int

LC-IRMS has been successfully applied to determine the ¹³C/¹²C ratios of individual sugars, including sucrose, in various matrices like fruit juices and honey. economie.gouv.frnih.gov This approach provides a powerful tool for authenticity testing and for studying metabolic pathways. economie.gouv.frnih.gov While direct application of LC-IRMS to this compound in biological matrices is less commonly detailed in the literature compared to LC-MS/MS, the principles of the technique are directly applicable. The separation of this compound from other compounds by HPLC, followed by IRMS analysis, would enable precise measurement of its isotopic enrichment. One of the main limitations of this system is the need for an aqueous mobile phase, as organic solvents would also be oxidized and interfere with the analysis. economie.gouv.fr

Isotope Ratio Mass Spectrometry (IRMS) for Carbon Isotope Ratios
Coupling with High-Performance Liquid Chromatography (LC-IRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy, particularly when applied to uniformly ¹³C-labeled molecules, offers unparalleled insight into molecular structure, conformation, and dynamics at an atomic level. acs.orgnih.gov

Confirming the uniform incorporation of ¹³C atoms throughout the sucrose molecule is critical for its use as a tracer. ¹³C NMR is the definitive method for this verification. In a uniformly labeled carbohydrate, every carbon is a ¹³C atom, resulting in large one-bond ¹³C-¹³C scalar couplings (¹J_CC). These couplings create complex splitting patterns in standard ¹³C NMR spectra, which can be a powerful tool for assignment.

A systematic approach to confirming the labeling pattern in [Ul-¹³C]-sucrose involves using the distinct anomeric carbon signals as starting points. From there, the entire carbon backbone of both the glucose and fructose (B13574) rings can be traced using homonuclear ¹³C-¹³C correlation experiments. This process unambiguously assigns each ¹³C resonance and confirms that all twelve positions are indeed labeled.

The uniform labeling of sucrose with ¹³C opens the door to a suite of advanced, multidimensional NMR experiments, many of which were originally developed for studying proteins and nucleic acids. nih.gov These experiments overcome the challenges posed by the large ¹J_CC couplings to provide detailed structural and conformational information. nih.gov

Techniques such as Constant-Time (CT) COSY and TOCSY experiments are employed to remove the ¹J_CC splitting from the indirect dimension, simplifying spectra and improving resolution. acs.org These experiments allow for the unambiguous assignment of all carbon and proton resonances within the sucrose molecule.

Furthermore, isotope-filtered experiments can be used to study the interaction of this compound with unlabeled proteins. For instance, a 2D ¹³C-filtered NOESY experiment can identify which protons on the protein are in close spatial proximity to the protons on the labeled sugar, revealing the specific contact points of the binding interface. nih.gov Long-range correlation experiments, such as the HC-CT-HSQC-NOESY, can establish through-space connectivities and help determine the sequence and linkage positions in oligosaccharides derived from labeled sucrose. These advanced methods provide a level of detail on molecular interactions and conformation that is unattainable with unlabeled molecules.

The table below lists some advanced NMR experiments and their application to studying uniformly ¹³C-labeled carbohydrates like sucrose.

NMR ExperimentApplicationReference
(H)CC-CT-COSYAssigns ¹³C resonances by correlating directly attached carbons, removing ¹J_CC splitting in the indirect dimension.
(H)CC-NOESYProvides through-space correlations between carbon atoms, useful for conformational analysis.
HC-CT-HSQC-NOESYDetermines sequential information and linkage positions in oligosaccharides by showing through-space connectivities between protons on different sugar units.
¹³C-Filtered NOESYIdentifies protein-carbohydrate interactions by detecting NOEs only between an unlabeled protein and a ¹³C-labeled sugar. nih.gov
13C NMR for Elucidation of Labeling Patterns

Sample Preparation and Derivatization for Isotopic Analysis

The preparation of samples containing this compound is a critical step that must be carefully controlled to prevent isotopic fractionation and ensure accurate analysis by IRMS or NMR. The specific protocol depends on the sample matrix and the analytical technique. unm.edu

For general solid samples like plant tissue, preparation often involves freeze-drying and grinding the material into a homogenous powder. unm.edu For metabolic studies, quenching metabolism rapidly, for instance by flash-freezing in liquid nitrogen, is crucial to get an accurate snapshot of metabolite levels and labeling patterns at a specific time point. oup.com Subsequent extraction is often performed using a solvent system like a methanol/chloroform mixture to separate polar metabolites (including sucrose) from non-polar ones. biorxiv.org

For analysis by Gas Chromatography-Combustion-IRMS (GC-C-IRMS), non-volatile compounds like sucrose must be chemically modified into volatile derivatives. researchgate.net Common derivatization methods include trimethylsilylation (e.g., using MSTFA) or reaction with methylboronic acid. researchgate.netmdpi.com However, these reactions can introduce isotopic fractionation, which must be corrected for. nih.gov A significant advantage of Liquid Chromatography-IRMS (LC-IRMS) is that it often does not require derivatization, as the sugars are separated in the liquid phase and oxidized post-column, simplifying sample preparation and eliminating a potential source of error. nih.govthermofisher.com

Analytical MethodSample Preparation StepPurposePotential Issue
GC-C-IRMSDerivatization (e.g., silylation)Make sucrose volatile for gas chromatography. researchgate.netIsotopic fractionation during the chemical reaction. nih.gov
LC-IRMSHPLC SeparationSeparate sucrose from other matrix components.Co-elution with other compounds can interfere with analysis. thermofisher.com
NMRDissolution in Solvent (e.g., D₂O)Prepare a liquid sample for NMR analysis.pH and sample purity can affect spectral quality. nih.gov
¹³C-MFARapid Quenching & ExtractionHalt metabolic activity and extract metabolites for analysis. oup.comIncomplete quenching can alter metabolite levels and labeling.

Experimental Design and Tracer Delivery Strategies

The design of experiments using this compound as a tracer is tailored to the specific biological or chemical question being addressed. A key consideration is the strategy for delivering the tracer to the system of interest.

In metabolic flux analysis, a common approach is to introduce the labeled substrate at a metabolic steady state, where the concentrations of intermediates are constant. nih.gov This can be achieved by culturing cells or tissues in a medium where the primary carbon source is switched from its unlabeled form to this compound. biorxiv.org For example, in a study on soybean metabolism, excised seed coats were cultured in a defined medium where [Ul-¹³C¹²]sucrose was the only source of carbon, allowing the direct tracing of its conversion into other biomolecules. biorxiv.org

For in-vitro experiments, this compound can be added directly to cell culture media to assess its stability or uptake by different cell types, such as neurons and astrocytes. core.ac.uk In whole-organism studies, the delivery method is adapted to the biological system. For instance, to study blood-brain barrier permeability in animals, [Ul-¹³C]sucrose was administered intravenously, and its concentration was subsequently measured in both plasma and brain tissue over time. core.ac.uk

Kinetic studies provide deeper insights by tracking the incorporation of the ¹³C label over time. In a study on coffee roasting, a large batch of green coffee beans was prepared with this compound replacing the natural sucrose. Portions of this batch were then roasted for different durations, and the labeling pattern of aroma compounds was measured at each time point to understand their formation kinetics. imreblank.ch This time-course approach is fundamental to non-stationary ¹³C-MFA, which can resolve fluxes with high precision. frontiersin.org

Pulse-Chase Labeling Methodologies

Pulse-chase labeling is a dynamic technique used to trace the metabolic fate of a specific molecule over time. The methodology involves introducing a "pulse" of an isotopically labeled compound, such as [Ul-¹³C₁₂]sucrose, into a biological system for a short period. This is followed by a "chase" phase, where the labeled compound is replaced by its unlabeled form. By sampling the system at various time points after the pulse, researchers can track the journey of the ¹³C atoms as they are incorporated into a variety of downstream metabolites. This approach provides a time-resolved snapshot of metabolic fluxes and pathway activities. ibb.waw.pl

A key advantage of using a labeled precursor like [Ul-¹³C₁₂]sucrose is that it can be applied to non-photosynthetic tissues or whole organisms to trace carbon utilization. nih.govbiorxiv.org The ¹³C label from sucrose is tracked as it appears in central carbon metabolism intermediates, storage compounds, and structural molecules.

Detailed Research Findings:

A notable application of this method involves studying raffinose (B1225341) family oligosaccharide (RFO) biosynthesis in soybean seed coats. In one study, seed coats at the initiation of the maturation stage (R7) were incubated with [Ul-¹³C₁₂]sucrose for a 30-minute pulse. biorxiv.org This experiment revealed significant label enrichment in raffinose, demonstrating the pathway for its biosynthesis from sucrose. The biochemical route involves the conversion of sucrose to glucose 6-phosphate (G6P) and subsequently myo-inositol. G6P also enters carbohydrate metabolism to form uridine (B1682114) diphosphate (B83284) glucose (UDPG), which combines with myo-inositol to produce galactinol (B1212831). Finally, galactinol and sucrose are used to synthesize raffinose. biorxiv.org

Another study utilized a similar approach in Arabidopsis thaliana rosettes, feeding them ¹³C-sucrose to capture "flux snapshots." This revealed that carbon from sucrose is utilized differently depending on the developmental stage of the leaves, with distinct patterns observed between sink (net carbon importing) and source (net carbon exporting) leaves.

The data below illustrates typical findings from a pulse-chase experiment, showing the time-dependent incorporation of the ¹³C label from [Ul-¹³C₁₂]sucrose into key metabolites in developing maize embryos.

Table 1: Time-Course of ¹³C-Labeling in Maize Embryo Sugars After [U-¹³C]-fructose Pulse

This table shows the relative abundance of unlabeled (m₀) and fully labeled (m₆) isotopomers of intracellular fructose and the glucosyl moiety of sucrose over time. The rapid decrease in m₀ fructose and the corresponding increase in m₆ fructose show the quick uptake and incorporation of the labeled sugar. The slower labeling of the sucrose-glucose moiety reflects the time taken for synthesis.

Time (minutes)Intracellular Fructose (m₀ %)Intracellular Fructose (m₆ %)Sucrose - Glucosyl Moiety (m₀ %)Sucrose - Glucosyl Moiety (m₆ %)
0100.00.0100.00.0
516.776.798.10.0
2010.181.392.50.2
806.882.879.50.8
3205.283.355.44.9
56004.983.433.612.0

Data adapted from a study on maize embryos pulsed with [U-¹³C]-fructose, illustrating the principles of pulse-chase labeling applicable to [Ul-¹³C₁₂]sucrose. The data shows the percentage of the metabolite pool that is either unlabeled (m₀) or fully labeled (m₆). mdpi.comsemanticscholar.org

Steady-State Isotopic Labeling Approaches

In contrast to the dynamic nature of pulse-chase experiments, steady-state isotopic labeling aims to achieve an isotopic equilibrium within the system. This is accomplished by continuously supplying [Ul-¹³C₁₂]sucrose until the isotopic enrichment of intracellular metabolites becomes constant. nih.govoup.com At this steady state, the rate of label incorporation into a metabolite pool is balanced by the rate of its consumption or export, allowing for the precise quantification of metabolic fluxes throughout a network. oup.com This powerful technique is often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA). semanticscholar.orgnih.gov

Steady-state ¹³C-MFA is a cornerstone for systems biology and metabolic engineering. oup.comoup.com By measuring the distribution of ¹³C isotopomers (molecules of the same compound that differ only in their isotopic composition) in central metabolites, particularly protein-bound amino acids, researchers can deduce the relative rates of intersecting and branching metabolic pathways. oup.com While autotrophic systems like plant leaves present challenges due to their dynamic nature, heterotrophic tissues or cell cultures are well-suited for steady-state analysis. oup.compnas.orgnih.gov In some cases, photosynthetic tissues can be studied during periods of "pseudo-steady-state metabolism," where growth and metabolic rates are relatively constant. oup.compnas.org

Detailed Research Findings:

Steady-state MFA has been instrumental in resolving the subcellular compartmentation of metabolic pathways in plants. Because sucrose is synthesized exclusively in the cytosol from glucose 6-phosphate (G6P) and fructose 6-phosphate (F6P), determining the ¹³C-labeling pattern in the glucosyl and fructosyl parts of sucrose provides direct information about the labeling of the cytosolic G6P and F6P pools, respectively. semanticscholar.org This has been crucial for quantifying the exchange of metabolites between the cytosol and plastids and determining the relative activities of glycolysis and the pentose (B10789219) phosphate (B84403) pathway in these separate compartments. semanticscholar.org

Flux analysis in camelina leaves, using ¹³CO₂ labeling under pseudo-steady-state conditions, allowed researchers to quantify the rates of starch and sucrose synthesis. The study determined a starch synthesis rate of 9.5 ± 0.1 µmol glucose g⁻¹ FW h⁻¹ and a sucrose synthesis rate of 4.3 ± 1.1 µmol sucrose g⁻¹ FW h⁻¹. oup.com These measurements, serving as fixed outputs (external fluxes), are critical constraints for computational models that then calculate the full map of intracellular fluxes. oup.comoup.com

Table 2: Key Metabolic Flux Rates in Camelina Leaves Determined Under Pseudo-Steady-State Conditions

This table presents a selection of metabolic flux rates determined by isotopically nonstationary MFA, which shares principles with steady-state analysis by modeling label progression toward equilibrium. The data quantifies carbon flow from photosynthesis into major carbohydrate products.

Metabolic FluxAbbreviationFlux Rate (μmol g⁻¹ FW h⁻¹)
Net CO₂ AssimilationA_net19.2
Starch SynthesisvStarch9.5
Sucrose SynthesisvSucrose4.3
Photorespiration (CO₂ Release)5.2
TCA Cycle (CO₂ Release)<0.5

Data derived from studies on Camelina sativa leaves. Fluxes were estimated using ¹³CO₂ labeling and metabolic flux analysis. oup.comoup.com

Controlled Environmental and Biological System Interventions

A powerful application of [Ul-¹³C₁₂]sucrose labeling is to investigate how biological systems respond to controlled changes. These interventions can be environmental, such as inducing drought or nutrient deficiency, or biological, such as comparing genetic mutants to their wild-type counterparts. By tracing the flow of ¹³C under these different conditions, scientists can uncover the specific metabolic adjustments that enable adaptation and survival.

Environmental Interventions:

Studies on the effects of drought stress have shown that plants significantly alter their carbon allocation strategies. When faced with water scarcity, plants often prioritize sending carbon to the roots, presumably to enhance water uptake. copernicus.orgnih.gov A ¹³C pulse-labeling study on mountain grassland subjected to experimental drought revealed that while the total amount of carbon assimilated and sent belowground was reduced, a greater proportion of this recent carbon was directed towards storage compounds and osmotically active molecules in the roots. nih.gov This shift from using carbon for immediate metabolic activity (like respiration) to storage and osmotic adjustment is a key adaptive response. nih.gov Similarly, studies on coffee plants under drought showed a reprioritization of carbon allocation to roots and an increase in sugar accumulation in the fruit, a priority sink organ. copernicus.org Nutrient deficits also trigger changes; for instance, nitrogen and phosphorus deficiencies can increase carbon allocation to roots under well-watered conditions. scispace.com

Biological System Interventions:

Genetic modifications provide a direct way to study the function of specific genes. In Arabidopsis, mutations in the SUC2 gene, which codes for a key sucrose transporter in the phloem, lead to stunted growth and an accumulation of starch in source leaves. pnas.orgnih.gov Experiments using radiolabeled sucrose confirmed that its transport from source leaves to sink tissues like roots and flowers was severely impaired in these mutants, providing genetic proof of the transporter's critical role in carbon allocation. pnas.org In another example, researchers used [Ul-¹³C₁₂]sucrose to study barley mutants with altered seed development. researchgate.net By creating 3D maps of ¹³C distribution, they could visualize how structural and genetic changes in the seed affected the movement and accumulation of sucrose, linking gene function directly to metabolic outcomes. researchgate.net

These techniques are also applied to plant-microbe interactions. Root exudates, which contain sugars like sucrose, are vital for establishing relationships with beneficial microbes. frontiersin.org Isotope labeling can trace the carbon from the plant into the microbial biomass, helping to quantify the carbon cost and benefit of these symbioses under different conditions. frontiersin.orgnih.gov

Table 3: Effect of Drought Stress on Allocation of Recently Assimilated ¹³C in Mountain Grassland

This table illustrates how drought alters the partitioning of newly fixed carbon between different chemical pools in plant shoots and roots. Under drought, there is a clear shift towards allocating carbon to sucrose and other soluble sugars for osmotic adjustment, while allocation to starch for longer-term storage is reduced.

Plant Component & CompoundControl (% of total ¹³C)Drought (% of total ¹³C)
Shoot
Starch35.124.5
Sucrose45.255.3
Glucose + Fructose19.720.2
Root
Starch22.811.5
Sucrose30.148.7
Glucose + Fructose47.139.8

Data adapted from a ¹³C pulse-labeling study on mountain grassland under experimental drought. Percentages represent the proportion of the total recovered ¹³C tracer found in each compound pool within the respective organ. nih.gov

Table 4: Sucrose Uptake in Wild-Type vs. osdof11 Mutant Rice

This table shows the impact of a genetic mutation on the biological process of sucrose uptake. The osdof11 mutant in rice shows significantly reduced uptake of ¹³C-labeled sucrose compared to the wild-type (WT). The addition of cytokinin, a plant hormone, inhibits sucrose uptake in the WT but has no further effect on the already impaired mutant, suggesting the gene OsDOF11 is involved in this hormone-regulated transport process.

Genotype / TreatmentRelative ¹³C Content (%)
Wild-Type (WT)100
osdof11 mutant88.3
WT + Cytokinin86.8
osdof11 mutant + Cytokinin87.9

Data adapted from a study on Oryza sativa (rice) mutants, showing ¹³C content in seedlings after incubation with [¹³C]sucrose. imrpress.com

Applications of Ul 13c12 Sucrose in Plant Physiology and Ecological Studies

Carbon Allocation and Partitioning Dynamics in Plants

The distribution of photosynthetically fixed carbon is a critical determinant of plant growth, development, and interaction with the environment. [Ul-13C12]sucrose is an invaluable tool for dissecting these complex processes.

Photosynthetic Carbon Assimilation and Distribution

By introducing ¹³CO₂ to plants, scientists can trace the incorporation of labeled carbon into various photosynthetic intermediates, including sucrose (B13894). nih.gov Subsequent analysis of the distribution of this compound throughout the plant reveals the allocation of newly assimilated carbon to different organs and tissues. For instance, studies have used this technique to quantify the proportion of carbon allocated to leaves, stems, roots, and reproductive structures under varying environmental conditions, such as different light spectra. mdpi.com Research on tomato seedlings showed that red and blue light influence the long-distance and short-distance transport of photosynthetic products, respectively, which is linked to the regulation of sucrose-metabolizing enzymes. mdpi.com In banana plants, ¹³C labeling demonstrated that while suckers are photosynthetically active, they also receive a significant amount of carbon from the mother plant, a process that is altered by drought stress. frontiersin.org

De Novo Sucrose Synthesis Rates and Kinetics

The rate of de novo sucrose synthesis, the creation of new sucrose molecules, can be precisely measured using this compound. By providing a pulse of ¹³CO₂ and monitoring the rate of ¹³C incorporation into the sucrose pool, researchers can determine the kinetics of its synthesis. oup.comnih.gov For example, in a study on camelina, the rate of sucrose synthesis was determined to be 4.3 ± 1.1 µmol sucrose g⁻¹ FW h⁻¹ by tracking the linear labeling of the glucosyl and fructosyl parts of sucrose. oup.comnih.gov This approach also helps to understand how different environmental factors, such as light intensity and CO₂ concentration, affect the primary production of this vital sugar. pnas.org

Starch-Sucrose Interconversion and Dynamic Carbon Storage

Plants store carbon temporarily as starch, which can be converted back to sucrose for transport and use when needed. This compound labeling has been instrumental in studying the dynamics of this interconversion. In Arabidopsis thaliana, labeling experiments have shown that starch and sucrose are produced from precursors in distinct subcellular locations, the plastid and cytosol, respectively. pnas.org By tracing the flow of ¹³C from starch to sucrose and vice versa, scientists can quantify the rates of these conversions and understand how they are regulated. For example, in French bean leaves, it was observed that newly fixed carbon is preferentially used for sucrose synthesis over starch synthesis. researchgate.net

Long-Distance Phloem Transport of Carbon Assimilates

Sucrose is transported from photosynthetic "source" tissues (like mature leaves) to non-photosynthetic "sink" tissues (like roots, fruits, and growing points) through the phloem. savemyexams.comnih.gov this compound allows for the direct visualization and quantification of this long-distance transport.

Phloem loading is the process of moving sucrose from mesophyll cells into the sieve tubes of the phloem. scribd.com This can occur through two main pathways: the symplastic pathway, where sucrose moves through cell-to-cell connections called plasmodesmata, or the apoplastic pathway, which involves transport across cell membranes. scribd.combiologynotesonline.com In apoplastic loading, sucrose transporters (SUTs) play a crucial role by actively pumping sucrose into the phloem, often using a proton gradient. fiveable.me Studies using antisense technology to reduce the expression of sucrose transporters have confirmed their essential role in phloem loading and the subsequent partitioning of assimilates. nih.govresearchgate.net The use of this compound helps to elucidate the activity and regulation of these pathways by tracing the movement of labeled sucrose into the phloem.

Once in the phloem, sucrose is transported to various sink tissues where it is unloaded for use in growth, storage, or metabolism. savemyexams.com The mechanisms of phloem unloading can also be symplastic or apoplastic. scribd.comfiveable.me this compound tracing allows researchers to follow the path of carbon from the phloem into the cells of sink tissues. uni-konstanz.de For instance, in developing barley seeds, dynamic NMR imaging with ¹³C-sucrose has visualized the movement of sucrose from the maternal tissue into the endosperm. uni-konstanz.de In sink tissues, sucrose is often broken down by enzymes like invertase and sucrose synthase. savemyexams.comfrontiersin.org Labeling studies can help determine the relative activities of these enzymes and their roles in sink strength and development. nih.gov

Table 1: Research Findings on Carbon Allocation and Synthesis Rates Using this compound

Plant Species Research Focus Key Finding Reference
Camelina De Novo Sucrose Synthesis The rate of sucrose synthesis was measured at 4.3 ± 1.1 µmol sucrose g⁻¹ FW h⁻¹. oup.comnih.gov
Arabidopsis thaliana Starch and Sucrose Biosynthesis Starch and sucrose are generated from precursors in distinct subcellular compartments (plastid and cytosol). pnas.org
French Bean Starch-Sucrose Interconversion Newly assimilated carbon is preferentially allocated to sucrose synthesis over starch synthesis. researchgate.net
Tomato Photosynthetic Carbon Distribution Red and blue light differentially regulate the long-distance and short-distance transport of photosynthates. mdpi.com
Banana Carbon Allocation under Stress Drought stress alters the allocation of carbon from the mother plant to the sucker. frontiersin.org
Diel and Seasonal Variations in Carbon Partitioning Fluxes

Diel Variations:

Plants exhibit distinct patterns of carbon partitioning between day and night. During the day, newly assimilated carbon from photosynthesis is rapidly allocated. Studies using 13C labeling have shown that a significant portion of this recently fixed carbon is transported from source leaves to sink tissues like roots and growing shoots within hours. ethz.ch At night, the carbon source shifts from direct photosynthates to stored reserves, primarily starch accumulated during the day. This switch can lead to a difference in the isotopic signature of the transported sugars. For instance, sucrose produced during the day directly from photosynthesis is often more depleted in 13C compared to sucrose synthesized at night from the breakdown of starch, which tends to be more 13C-enriched. ethz.ch This diel pattern in the 13C content of phloem sugars provides a natural tracer to follow the allocation of carbon from different temporal pools. ethz.chtib.eu

Research has demonstrated that environmental conditions can influence these diel patterns. For example, under drought stress, the allocation of recently assimilated carbon to belowground sinks can be altered. ethz.ch The speed of carbon transfer and the coupling between assimilation and respiration in different plant organs also exhibit diel variations, which can be precisely tracked using labeled sucrose. researchgate.net

Seasonal Variations:

On a seasonal timescale, carbon partitioning strategies adapt to the changing developmental stages of the plant and environmental cues. For instance, in perennial plants, carbon allocation priorities shift from supporting vegetative growth in the spring and summer to building storage reserves in roots and stems in the autumn to prepare for winter dormancy. ethz.ch In sugarcane, for example, immature tissues prioritize carbon for protein and fiber synthesis, while mature culms focus on sucrose storage. researchoutreach.org

The isotopic composition of plant tissues and respired CO2 can also show seasonal trends, reflecting these shifts in carbon allocation and metabolism. ethz.ch By employing this compound in pulse-chase experiments at different times of the year, researchers can quantify the amount of carbon directed to various long-term storage pools versus that used for immediate growth and maintenance. These studies are crucial for understanding how plants budget their carbon resources over an entire growing season and how these patterns might be affected by climate change. researchgate.net

Rhizosphere Carbon Fluxes and Plant-Microbe Interactions

The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of biogeochemical activity largely fueled by the release of carbon compounds from roots, a process known as rhizodeposition. frontiersin.org this compound is a powerful tool for tracing the flow of this plant-derived carbon into the soil and unraveling the complex interactions between plants and rhizosphere microorganisms.

Quantification of Rhizodeposition and Root Exudation

Quantifying the amount of carbon released by roots into the soil is fundamental to understanding rhizosphere ecology. By labeling plants with 13CO2, which is then converted to this compound and other sugars for transport, researchers can track the movement of photosynthetically fixed carbon belowground. researchgate.net It is estimated that between 5% and 21% of the total carbon fixed by plants is released into the rhizosphere as root exudates. researchgate.net

The labeled carbon can be measured in various soil compartments, including the soil adhering to the roots, to determine the quantity of recent photosynthates allocated to rhizodeposition. researchgate.net This technique allows for in-situ measurements, providing a more accurate picture of root exudation under natural conditions compared to laboratory-based methods. researchgate.net Such studies have revealed that the rate and composition of root exudates can be influenced by plant species, developmental stage, and environmental factors like soil water content. science.gov

Carbon Transfer to Rhizosphere Microbial Communities

Root exudates, rich in sugars like sucrose, are a primary energy source for a diverse community of soil microorganisms. tib.eu Using this compound labeling, scientists can trace the direct transfer of plant-derived carbon to these microbial communities. frontiersin.org Studies have shown a rapid transfer of recently assimilated carbon from plants to rhizosphere microbes, with labeled carbon appearing in microbial biomass within a few days. ethz.ch

This carbon transfer is a critical link in the soil food web. Mycorrhizal fungi, which form symbiotic relationships with most plants, can receive a substantial portion, up to 30%, of the plant's recent photosynthates. ethz.chtib.eu Labeling studies have confirmed the rapid flux of plant-derived carbon into and through both arbuscular and ectomycorrhizal fungal networks. ethz.chtib.eu

Microbial Assimilation and Turnover of Plant-Derived Carbon

Once transferred to the rhizosphere, plant-derived carbon is assimilated by microorganisms for growth and metabolism. frontiersin.org By analyzing the 13C content of microbial biomarkers, such as phospholipid fatty acids (PLFAs) and amino sugars, researchers can identify which microbial groups are actively consuming the root exudates and at what rates. copernicus.org

Studies using 13C-labeled substrates have shown that bacteria often dominate the initial utilization of simple sugars like glucose. copernicus.org The turnover of carbon in microbial biomass can vary significantly, with mycorrhizal fungi showing a faster turnover of freshly assimilated carbon compared to other soil microorganisms. ethz.ch The turnover time for carbon in the bulk microbial biomass can range from 7 to 95 days. ethz.chtib.eu Tracing 13C in different cellular components reveals that the replacement of carbon in cell membranes is faster than in cell wall components, providing detailed insights into microbial metabolic activity. copernicus.org

Influence on Soil Organic Matter Dynamics and Sequestration

The flow of carbon from plants through the microbial community has profound implications for the formation and stability of soil organic matter (SOM). Microbial processing of root exudates can lead to the formation of more stable organic compounds, contributing to long-term carbon sequestration in the soil. tib.eu

The interaction between plant-derived carbon and existing soil organic matter can also lead to a phenomenon known as the "priming effect," where the addition of fresh carbon stimulates the decomposition of older, more stable SOM. The use of this compound and other labeled compounds helps to disentangle these complex processes by allowing researchers to differentiate between the respiration of recently added carbon and the older soil carbon. tib.eu Understanding these dynamics is crucial for predicting how changes in plant productivity and carbon allocation will affect the soil's capacity to store carbon. researchgate.net

Intra-molecular Isotope Distribution and Carbon Isotope Fractionation

The distribution of 13C within the sucrose molecule itself is not uniform and provides another layer of information for studying plant metabolism. This non-statistical intramolecular isotope pattern is a result of isotopic fractionation during various enzymatic reactions in the pathways of sugar synthesis and metabolism. nih.gov

Isotopic Fractionation during Photosynthesis and Respiration

Isotopic fractionation is the discrimination against the heavier ¹³C isotope by enzymes during metabolic reactions, leading to variations in the ¹³C/¹²C ratio of different products. During photosynthesis, the initial fixation of CO₂ by RuBisCO results in a depletion of ¹³C in the assimilated carbon. However, subsequent enzymatic processes within the plant can lead to further fractionation.

The use of [Ul-¹³C₁₂]sucrose allows for the precise tracking of carbon as it moves from source tissues (like leaves) to sink tissues (like roots and fruits). As this labeled sucrose is metabolized, the distribution of ¹³C among various downstream compounds can reveal the extent of fractionation at different metabolic steps. For instance, the processes of glycolysis and the Krebs cycle involve several enzymatic reactions that can cause isotopic fractionation. ethz.ch The CO₂ respired by plants is often enriched or depleted in ¹³C compared to the substrate from which it was derived. ethz.ch By supplying [Ul-¹³C₁₂]sucrose and measuring the isotopic composition of respired CO₂ and metabolic intermediates, researchers can quantify the fractionation associated with respiratory pathways.

Studies have shown that there is a difference in the ¹³C content between starch, which is temporarily stored in chloroplasts, and sucrose, which is synthesized in the cytosol for transport. ethz.chresearchgate.net This is attributed to the fractionation by aldolase (B8822740) and transketolase in the Calvin cycle, which favors the incorporation of ¹³C into hexoses destined for starch synthesis, leaving behind ¹³C-depleted triose phosphates for sucrose synthesis in the cytosol. ethz.chresearchgate.net Consequently, phloem sugars derived from recent photosynthesis during the day are more depleted in ¹³C compared to those derived from the breakdown of starch at night. ethz.chresearchgate.net

The table below summarizes findings on carbon isotope fractionation during key plant processes.

ProcessKey Enzymes InvolvedObserved ¹³C FractionationResearch Focus
Photosynthesis (Calvin Cycle) RuBisCO, Aldolase, TransketolaseDepletion of ¹³C in initial fixation; Enrichment in starch, depletion in sucrose. ethz.chresearchgate.netUnderstanding carbon partitioning between storage and transport.
Respiration (Glycolysis & Krebs Cycle) Various decarboxylasesCO₂ respired can be enriched or depleted in ¹³C relative to the substrate. ethz.chQuantifying carbon loss and metabolic pathway activity.

Tracing Metabolic Pathways through Positional Labeling

While this compound provides a general trace of carbon flow, understanding the fate of individual carbon atoms within the sucrose molecule requires more specific labeling, known as positional labeling. However, the uniform labeling of [Ul-¹³C₁₂]sucrose is a crucial starting point for many metabolic flux analyses. oup.comoup.com By introducing [Ul-¹³C₁₂]sucrose into a plant system, scientists can track the distribution of the ¹³C label into a multitude of downstream metabolites. rsc.org Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are then used to analyze the labeling patterns of these metabolites. acs.org

This approach, often part of a methodology called Isotope-Resolved Metabolomics or ¹³C Metabolic Flux Analysis (MFA), allows for the quantitative determination of fluxes through various metabolic pathways. For example, by analyzing the mass isotopomer distribution in intermediates of glycolysis and the Krebs cycle after feeding [Ul-¹³C₁₂]sucrose, researchers can calculate the relative and absolute rates of these pathways. oup.comoup.com This has been instrumental in understanding how metabolic networks are rewired in response to environmental changes or genetic modifications.

A key application is in determining the rates of sucrose synthesis and its allocation to other processes like starch synthesis. oup.com For example, by measuring the rate of ¹³C incorporation from labeled CO₂ into the glucosyl and fructosyl moieties of sucrose, the synthesis rate can be calculated. oup.comoup.com

The following table illustrates how this compound is used to trace key metabolic pathways.

Metabolic PathwayKey Metabolites TracedAnalytical Technique(s)Research Insights
Sucrose Synthesis & Export Glucose, Fructose (B13574), SucroseGC-MS, LC-MS/MSDetermination of sucrose synthesis rates and export from source leaves. oup.comoup.com
Glycolysis & Krebs Cycle Organic acids, Amino acidsLC-MS/MS, NMRQuantification of metabolic fluxes and identification of active pathways. nih.gov
Starch Synthesis Glucose-6-phosphate, StarchIsotope Ratio Mass SpectrometryUnderstanding the partitioning of carbon between immediate use and storage. oup.com

Ecological Significance of Isotopic Signatures in Carbon Allocation

The isotopic signature of carbon, influenced by the fractionation events discussed earlier, has significant ecological implications. The analysis of stable isotopes in plant tissues and respired CO₂ provides a powerful tool for understanding carbon cycling at the ecosystem level. The use of compounds like [Ul-¹³C₁₂]sucrose in controlled experiments helps to parameterize models that interpret natural abundance isotopic data.

By tracing the ¹³C from labeled sucrose, scientists can determine the speed and pathways of carbon allocation from the canopy to the roots and into the soil through root exudates. researchgate.net This information is critical for understanding plant-soil interactions, including the nourishment of mycorrhizal fungi and other rhizosphere organisms. The isotopic composition of microbial biomass in the soil can indicate its reliance on recently assimilated carbon from the plant.

Furthermore, the isotopic signature of different plant organs and tissues can reflect their metabolic history and the source of the carbon they contain. For example, the diel (24-hour) variation in the ¹³C content of phloem sap, with more depleted values during the day and enriched values at night, can be used as an indicator of assimilate allocation patterns. ethz.chethz.ch This has implications for understanding how plants manage their carbon resources in response to environmental cues.

Measuring the intramolecular ¹³C/¹²C ratios within glucose derived from plant cellulose (B213188) (which originates from sucrose) can provide information about past environmental conditions. msu.edu For instance, variations in the isotope ratios at specific carbon positions in glucose from tree rings have been correlated with past ozone concentrations and humidity, offering a novel proxy for reconstructing historical climate and atmospheric composition. msu.edu

The table below highlights the ecological applications of tracing carbon allocation using isotopic signatures.

Broader Applications of Ul 13c12 Sucrose in Metabolic and Systems Research

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions within a biological system. eurisotop.com The use of stable isotope tracers like [Ul-13C12]sucrose is fundamental to MFA, as it allows researchers to track the flow of carbon through metabolic pathways. eurisotop.com

Quantitative Assessment of Metabolic Pathway Activities

By introducing this compound into a biological system, researchers can measure the rate at which it is metabolized and its carbon atoms are incorporated into various downstream metabolites. This provides a quantitative measure of the activity of different metabolic pathways. For instance, in plant biology, this compound has been used to determine the rates of starch and sucrose (B13894) synthesis in photosynthesizing leaves. oup.com One study on camelina leaves found that starch and sucrose synthesis accounted for approximately 72% of the net carbon fixation. oup.com

Similarly, in studies of developing soybean seeds, this compound incubation helped to reveal the biosynthesis of raffinose (B1225341) family oligosaccharides (RFOs) in the seed coat. biorxiv.org This suggests a process where carbohydrates in the seed coat are converted to RFOs during maturation. biorxiv.orgcsic.es

Elucidation of Carbon Flux through Central Metabolism

This compound is instrumental in mapping the intricate network of central carbon metabolism. When cells or organisms are fed with this compound, the labeled carbon atoms are distributed throughout the metabolic network, from glycolysis and the pentose (B10789219) phosphate (B84403) pathway to the tricarboxylic acid (TCA) cycle. nih.gov By analyzing the isotopic labeling patterns in various metabolites, researchers can deduce the relative fluxes through these interconnected pathways. oup.com

For example, research in maize kernels using this compound revealed extensive recycling of glucose units before their incorporation into starch, indicating significant activity in glycolytic, gluconeogenic, and pentose phosphate pathways. nih.gov The detection of specific isotopomers, such as [5,6-13C2]Glc, pointed to the combined operation of these pathways. nih.gov In barley endosperm, feeding with this compound demonstrated the conversion of sugar to amino acids and highlighted spatial heterogeneity in metabolic activity within the endosperm. nih.govscispace.com

Computational Modeling of Metabolic Networks

The data generated from this compound tracer experiments are often integrated with computational models of metabolic networks. These models provide a framework for simulating and predicting metabolic behavior under different conditions. oup.com Isotopic non-stationary metabolic flux analysis (INST-MFA) is one such approach that uses the time-course of isotopic labeling to estimate fluxes. oup.com This has been applied to study phenomena like respiration in the light in plants, helping to identify the biochemical sources of CO2 release. oup.comnih.gov

Furthermore, modeling approaches combined with this compound data have been used to understand metabolic compartmentation. In barley, for instance, such models helped to simulate the synthesis and degradation of alanine (B10760859) in response to oxygen supply, revealing metabolic gradients within the caryopsis. nih.gov

Tracer Validation in Experimental Models

Beyond its use in tracking metabolic pathways, this compound also serves as a crucial validation tool in various experimental settings, particularly in assessing the permeability of biological barriers.

Comparative Analysis with Other Isotopic Tracers

The utility of this compound is further highlighted through comparative studies with other isotopic tracers. These comparisons help to refine experimental methodologies and provide deeper insights into the mechanisms of transport and metabolism.

A direct comparison between this compound and [14C]sucrose for measuring BBB permeability revealed that the influx constant (Kin) values for [14C]sucrose were approximately 6 to 8 times higher than those for this compound. core.ac.uk This discrepancy underscores the importance of using specific analytical methods and the potential for non-specific signals from radiolabeled tracers to confound results. core.ac.ukd-nb.info

TracerAverage Influx Constant (Kin) in Rats (µL/(min·g))Analytical MethodReference
This compound 0.0241 - 0.0801LC-MS/MS core.ac.uk
[14C]sucrose 0.182 - 0.382Scintillation Counting core.ac.uk

In another study, this compound was used alongside stable isotope-labeled mannitol (B672) to simultaneously measure BBB permeability. chapman.edu This dual-tracer approach allows for the investigation of molecules with different sizes, providing insights into the mechanisms of uptake at the BBB. chapman.edu The results showed low permeability for both tracers, with the permeability of mannitol being about twice that of sucrose, consistent with their size difference. chapman.edu

TracerIn Vitro Permeability Coefficient (cm/s)In Vivo PS Product (µl g⁻¹ min⁻¹)Reference
[13C12]sucrose 3.12 ± 0.176 × 10⁻⁷0.126 ± 0.025 chapman.edu
[13C6]mannitol 4.99 ± 0.152 × 10⁻⁷0.267 ± 0.021 chapman.edu

These comparative analyses solidify the position of this compound as a robust and specific tracer in metabolic and physiological research.

Mechanistic Studies of Chemical and Biochemical Reactions

The isotopic labeling of sucrose with carbon-13 at all twelve carbon positions, creating this compound, provides a powerful tool for tracing the metabolic fate of the sucrose molecule in complex chemical and biochemical systems. This stable isotope-labeled compound allows researchers to distinguish sucrose-derived products from those originating from other sources, thereby enabling detailed mechanistic investigations. Its application has been particularly valuable in food chemistry for understanding flavor development and in biochemistry for elucidating enzyme mechanisms.

Investigation of Formation Pathways of Aroma Compounds (e.g., in Food Chemistry)

The thermal processing of food, through reactions like caramelization and the Maillard reaction, generates a complex mixture of volatile and non-volatile compounds that contribute to the final aroma and flavor profile. curiouscook.comifst.orgalliedacademies.org Sucrose is a key precursor in these reactions. ifst.orgimreblank.ch By substituting natural sucrose with this compound, scientists can track the incorporation of its carbon atoms into various aroma compounds, thus clarifying their formation pathways.

A significant area of research has been the study of aroma development during coffee roasting. imreblank.chimreblank.ch During roasting, sucrose is hydrolyzed into its constituent monosaccharides, glucose and fructose (B13574), which then participate in caramelization and Maillard reactions. ifst.orgimreblank.ch The use of this compound in "in-bean" experiments, where the labeled sugar is introduced into green coffee beans before roasting, has provided critical insights.

One notable technique is the Carbon Module Labeling (CAMOLA) approach, which utilizes a mixture of unlabeled and fully carbon-labeled sucrose (this compound). imreblank.chresearchgate.net This method helps to determine whether aroma compounds are formed from the intact carbon skeleton of sucrose or through the recombination of its fragments. For instance, studies on the formation of buttery-smelling α-diketones, such as 2,3-butanedione (B143835) and 2,3-pentanedione, have employed this technique. researchgate.net

Research has shown that sucrose is a significant precursor to both 2,3-butanedione and 2,3-pentanedione, although its contribution and the formation pathways differ for each compound. researchgate.net For 2,3-pentanedione, a large portion originates from the intact sugar skeleton of sucrose. In contrast, 2,3-butanedione is primarily formed through the recombination of sucrose fragments. researchgate.net

Table 1: Contribution of Sucrose to the Formation of α-Diketones in Coffee Roasting

Aroma Compound Contribution from Sucrose Primary Formation Pathway from Sucrose
2,3-Butanedione ~35% Recombination of sucrose fragments researchgate.net

These detailed mechanistic studies, made possible by this compound, are crucial for understanding and controlling the development of desirable flavors in thermally processed foods.

Elucidation of Enzyme Substrate Utilization and Specificity

This compound is an invaluable tool for studying the kinetics, substrate specificity, and inhibitory mechanisms of enzymes involved in carbohydrate metabolism. acs.orgresearchgate.netplos.org The use of a uniformly labeled substrate allows for precise tracking and quantification of its conversion to products, often in conjunction with sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netplos.orgmdpi.com

An example of its application is in the study of sucrase enzymes. Sucrose acts as a substrate for a range of sucrases that synthesize polysaccharides like glucans and fructans. acs.org By using this compound, researchers can follow the enzymatic reaction and characterize the resulting products, providing insights into the enzyme's mechanism and specificity. acs.org

Furthermore, this compound has been used in studies of other carbohydrate-active enzymes. For example, in research on Arabidopsis chloroplast β-amylase (BAM3), which is involved in starch breakdown, a gas chromatography-mass spectrometry (GC-MS) method was developed to assay reaction products. plos.org While not a direct substrate, the related labeled disaccharide, [UL-13C12]maltose, was used in an isotopic dilution method to investigate the inhibitory effects of other glucans on BAM3 activity. plos.org This highlights the broader utility of uniformly labeled carbohydrates in elucidating enzyme regulation.

In another study, the fermentation of this compound by the bacterium Staphylococcus epidermidis was investigated using NMR. researchgate.net This research aimed to understand the selective utilization of sucrose by this bacterium and to identify the resulting metabolites, such as short-chain fatty acids. The distinct NMR signals from the 13C-labeled atoms in the un-metabolized sucrose and the resulting fermentation products allowed for clear identification and tracking of the metabolic process. researchgate.net

The precise quantification of substrate and product is a key advantage of using labeled compounds. In studies of blood-brain barrier permeability, a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to measure [13C]sucrose, demonstrating its utility as a stable isotope marker. core.ac.uk

Table 2: Applications of this compound in Enzyme Studies

Enzyme/System Research Focus Analytical Technique(s) Key Finding Reference
Sucrase Enzymes Polysaccharide synthesis NMR Spectroscopy Elucidation of product structures and enzyme specificity. acs.org
Staphylococcus epidermidis Selective fermentation NMR Spectroscopy Confirmed selective fermentation of sucrose and identified short-chain fatty acid products. researchgate.net

These examples demonstrate how this compound serves as a critical tracer for unraveling the complex mechanisms of enzyme action and substrate utilization in various biological systems.

Future Directions and Emerging Research Avenues for Ul 13c12 Sucrose Tracing

Integration with Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging)

A significant leap forward in understanding metabolic pathways involves visualizing the spatial distribution of metabolites within tissues. Integrating [Ul-13C12]sucrose tracing with advanced imaging techniques, most notably Mass Spectrometry Imaging (MSI), offers the unique capability to map the fate of the labeled sucrose (B13894) in a spatially resolved manner.

MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, allow for the label-free, non-targeted analysis of a wide range of biomolecules directly from tissue sections. frontiersin.org When combined with this compound tracing, researchers can pinpoint the localization of the tracer and its downstream metabolites within specific cellular and tissue microenvironments. frontiersin.orgcore.ac.uk For instance, studies have utilized this combination to investigate the distribution of putatively identified sucrose in plant tissues, revealing non-homogeneous accumulation in infected areas and suggesting metabolic manipulation by pathogens. frontiersin.org This approach provides invaluable insights into metabolic compartmentation and intercellular metabolic cross-talk. nih.gov

Future developments in this area will likely focus on improving the spatial resolution of MSI techniques and enhancing the sensitivity for detecting low-abundance isotopologues. The continued refinement of sample preparation protocols and matrix application will be crucial for obtaining high-quality and reproducible imaging data from complex biological samples. frontiersin.org

Development of High-Throughput Isotopic Analysis Platforms

The complexity of metabolic studies, often involving numerous samples and time points, necessitates the development of high-throughput analytical platforms for isotopic analysis. The goal is to automate and streamline the process from sample preparation to data acquisition and initial processing, thereby increasing efficiency and reducing manual effort. waters.comresearchgate.net

Current efforts are focused on coupling liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) to create robust and automated workflows. waters.comacs.org These platforms are designed to handle large sample sets and perform tasks such as peak detection, integration, and natural abundance correction in a streamlined manner. waters.comnih.gov Software tools like Symphony and PollyPhi are being developed to create custom data processing pipelines, enabling the automated analysis and visualization of isotopic labeling data. waters.com

Furthermore, there is a growing interest in developing methods that can rapidly quantify 13C enrichment. While 13C NMR offers detailed positional information, it suffers from low sensitivity. nih.gov High-throughput 1H NMR is emerging as a complementary technique that can indirectly quantify 13C incorporation with higher sensitivity, making it suitable for analyzing large numbers of samples. nih.gov The continued development of such automated and high-throughput platforms will be instrumental in enabling large-scale metabolic flux analysis studies.

Multi-Omics Data Integration with Isotopic Labeling Information

To gain a holistic understanding of metabolic regulation, it is essential to integrate data from isotopic tracing experiments with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. This multi-omics approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression and protein levels. vanderbilt.edu

The integration of this compound tracing with transcriptomics and proteomics can reveal how metabolic pathways are rewired at both the transcriptional and translational levels in response to various stimuli or disease states. vanderbilt.edumdpi.com For example, a study on recombinant protein expression identified that increased fluxes through the citric acid cycle and pentose (B10789219) phosphate (B84403) pathway were consistent markers of high production, a finding that can be correlated with the expression levels of the enzymes involved. vanderbilt.edu

Bioinformatic tools are being developed to facilitate this data integration. For instance, DIMet is a tool that supports the differential analysis of stable isotope-resolved metabolomics (SIRM) data and can integrate it with transcriptomics data through network-based "metabolograms". oup.com A novel approach even proposes using peptide labeling patterns from proteomics data to infer intracellular metabolic fluxes in microbial communities, where separating individual species is challenging. nih.gov The future of metabolic research lies in these integrative approaches, which will provide a more comprehensive and systems-level view of cellular function.

Advancements in Computational Modeling and Data Interpretation for Complex Systems

The vast and complex datasets generated from this compound tracing experiments necessitate the use of advanced computational tools for data analysis and interpretation. nih.govresearchgate.net These tools are crucial for correcting for natural isotope abundance, calculating isotopic enrichment, and performing metabolic flux analysis (MFA). nih.govnih.gov

A variety of software tools have been developed to aid in the analysis of stable isotope labeling data. Platforms like Escher-Trace provide a web-based solution for visualizing tracing data in the context of metabolic pathways. nih.gov Other tools, such as X13CMS, geoRge, and MetExtract, are designed for the global analysis of 13C enrichment in untargeted metabolomics data. nih.govresearchgate.net For MFA, software like INCA is used to compute flux values by fitting the model to the experimental labeling data. oup.com

Future advancements in this area will focus on several key aspects:

Improved algorithms for more accurate and robust flux estimations, especially in complex and dynamic systems.

Development of user-friendly software with graphical interfaces to make these powerful analytical techniques more accessible to a broader range of researchers. nih.govgoogle.com

Integration of machine learning and artificial intelligence to identify novel patterns and relationships within large-scale isotopic labeling datasets.

Enhanced models that can account for metabolic compartmentation and the complexities of multicellular organisms. nih.govnih.gov

The table below summarizes some of the computational tools available for stable isotope tracing data analysis.

Tool NamePrimary FunctionKey Features
Escher-Trace Data visualization and analysisWeb-based, integrates data into metabolic maps, performs natural abundance correction. nih.gov
X13CMS Untargeted isotopologue analysisExtension of XCMS, identifies isotopically labeled compounds. nih.gov
geoRge Untargeted isotopologue analysisR-based, uses statistical comparison to track stable isotopes. researchgate.net
DIMet Differential analysis of targeted tracer dataSupports time-series analysis and integration with transcriptomics. oup.com
INCA Metabolic Flux Analysis (MFA)Computes flux values and assesses goodness-of-fit between model and data. oup.com
PollyPhi Isotopic labeling data analysisCloud-based, measures and visualizes isotopic incorporation. waters.com

The continued progress in these computational approaches will be paramount for extracting meaningful biological insights from the increasingly complex datasets generated by this compound tracing experiments.

Q & A

Q. How can researchers design novel applications for this compound beyond BBB studies?

  • Methodological Answer : Potential applications include gut permeability assays or plant phloem transport studies. Pilot experiments must optimize tracer delivery (e.g., root uptake vs. foliar spraying) and adapt detection protocols for non-mammalian systems .

Key Considerations for Experimental Design

  • Variables to Control : Anesthesia type, surgical trauma, and euthanasia methods (decapitation vs. perfusion) significantly impact sucrose distribution .
  • Data Interpretation : Normalize brain uptake to plasma exposure (e.g., using Kp,uu = [Brain]/[Plasma] unbound) and apply kinetic modeling (e.g., two-compartment analysis) to distinguish passive diffusion from active transport .
  • Ethical and Practical Guidelines : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.